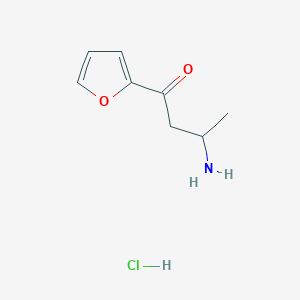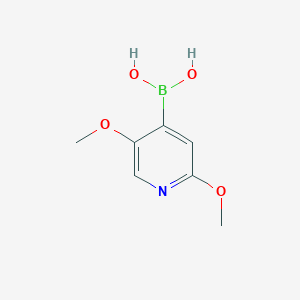
2,5-Dimethoxypyridine-4-boronic acid
Overview
Description
2,5-Dimethoxypyridine-4-boronic acid is an organic compound with the molecular formula C7H10BNO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with two methoxy groups at the 2 and 5 positions.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2,5-Dimethoxypyridine-4-boronic acid acts as an organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound participates. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored under inert atmosphere and in a freezer, under -20°C , to maintain its stability.
Biochemical Analysis
Biochemical Properties
2,5-Dimethoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boronic acid groups to other molecules. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator of enzyme activity. The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site of the enzyme .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can inhibit the activity of certain kinases, resulting in the downregulation of specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes. Additionally, it can interact with nucleic acids, leading to changes in gene expression. The inhibition of enzyme activity by this compound is often reversible, allowing for precise control over biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can effectively modulate enzyme activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as oxidases and transferases, influencing metabolic flux and metabolite levels. This compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s clearance from the body and its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a controlled manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxypyridine-4-boronic acid typically involves the borylation of 2,5-dimethoxypyridine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxypyridine-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2,5-Dimethoxypyridine-4-boronic acid has numerous applications in scientific research:
Biology: The compound can be employed in the design of boron-containing biomolecules for biological studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Comparison with Similar Compounds
2,5-Dimethoxypyridine: Lacks the boronic acid group, limiting its reactivity in certain coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, but lacks the pyridine structure.
4-Carboxy-2-nitrophenylboronic Acid: Features a carboxy and nitro group, offering different reactivity and applications.
Uniqueness: 2,5-Dimethoxypyridine-4-boronic acid is unique due to the combination of the pyridine ring and boronic acid group, which provides a versatile platform for various chemical reactions and applications. Its dual functionality allows for diverse modifications and the synthesis of complex molecules .
Properties
IUPAC Name |
(2,5-dimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZNFPWBSJVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
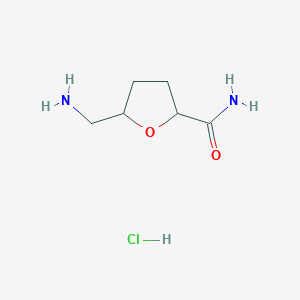

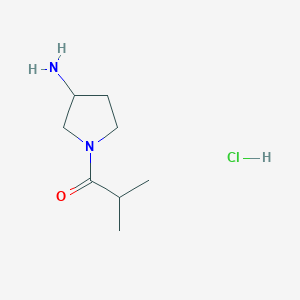
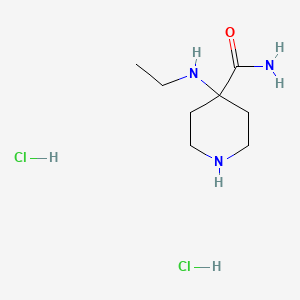
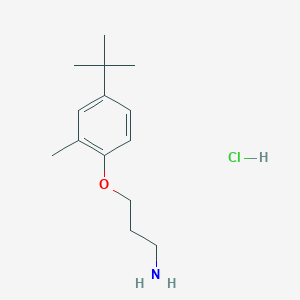
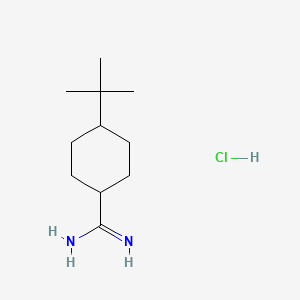
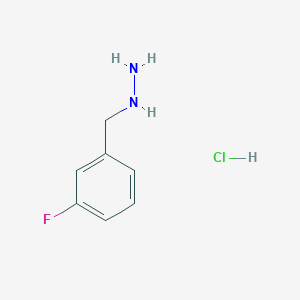
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)

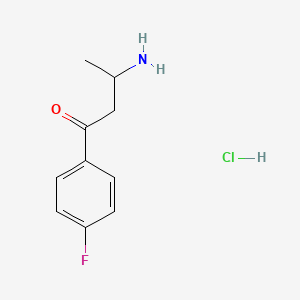
![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)
